2-Fluoro-5-iodobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the iodination of 2-fluorobenzyl alcohol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Fluoro-5-iodobenzaldehyde or 2-Fluoro-5-iodobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodobenzyl alcohol depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-Fluoro-5-iodobenzyl alcohol can be compared with other halogenated benzyl alcohols, such as:
- 2-Fluoro-5-chlorobenzyl alcohol
- 2-Fluoro-5-bromobenzyl alcohol
- 2-Fluoro-4-iodobenzyl alcohol
These compounds share similar structural features but differ in the type and position of the halogen atomsFor instance, iodine is a better leaving group compared to chlorine or bromine, making this compound more suitable for certain substitution reactions .
Properties
IUPAC Name |
(2-fluoro-5-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKFZIPFZZIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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